Ethyl 2-(thietan-3-ylidene)acetate

Description

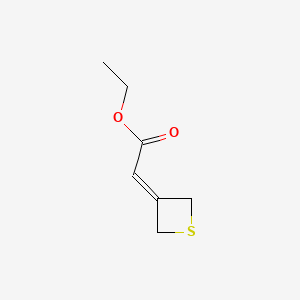

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(thietan-3-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2S/c1-2-9-7(8)3-6-4-10-5-6/h3H,2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIMIBQKAIDZFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223573-30-5 | |

| Record name | ethyl 2-(thietan-3-ylidene)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(thietan-3-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(thietan-3-ylidene)acetate is a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, and key reactive traits. Detailed experimental protocols for its synthesis, alongside spectroscopic data for its characterization, are presented. Furthermore, the known biological relevance of the thietane scaffold, particularly in the context of enzyme inhibition and signaling pathways, is discussed, providing a basis for future research and development.

Chemical Identity and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | Acetic acid, 2-(3-thietanylidene)-, ethyl ester; Ethyl 3-thietanylideneacetate | [1][2] |

| CAS Number | 1223573-30-5 | [1] |

| Molecular Formula | C₇H₁₀O₂S | [1][2] |

| Molecular Weight | 158.22 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point (Predicted) | 244.3 ± 33.0 °C | [1] |

| Density (Predicted) | 1.274 ± 0.06 g/cm³ | [1] |

| Storage Temperature | 2-8°C, stored under nitrogen | [1] |

Synthesis

The synthesis of this compound is most effectively achieved through an olefination reaction, specifically the Horner-Wadsworth-Emmons (HWE) reaction.[3][4][5][6][7] This method involves the reaction of a stabilized phosphorus ylide, derived from a phosphonate, with a ketone. In this case, thietan-3-one serves as the ketone, and the ylide is generated from triethyl phosphonoacetate. The HWE reaction is generally preferred for its high stereoselectivity, typically favoring the formation of the (E)-alkene.[3][4]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

-

Thietan-3-one

-

Triethyl phosphonoacetate[5]

-

Sodium hydride (NaH) or other suitable base (e.g., sodium methoxide)[4]

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) as solvent

-

Standard workup and purification reagents (e.g., saturated ammonium chloride solution, ethyl acetate, brine, magnesium sulfate)

Procedure:

-

Ylide Formation: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.0 equivalent) dropwise. Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion (ylide).

-

Olefination: Cool the ylide solution back to 0°C and add a solution of thietan-3-one (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the vinyl proton, and the protons of the thietane ring.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethyl) | ~1.3 | Triplet | ~7 |

| CH₂ (ethyl) | ~4.2 | Quartet | ~7 |

| =CH | ~5.8 - 6.2 | Singlet or Triplet (if coupled to CH₂) | |

| CH₂ (thietane, adjacent to S) | ~3.5 - 3.9 | Multiplet | |

| CH₂ (thietane, adjacent to C=C) | ~3.9 - 4.3 | Multiplet |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| CH₃ (ethyl) | ~14 |

| CH₂ (ethyl) | ~60 |

| C=O (ester) | ~165 |

| =CH | ~115 - 125 |

| =C (quaternary) | ~140 - 150 |

| CH₂ (thietane) | ~30 - 40 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester) | 1715 - 1735 |

| C=C (alkene) | 1640 - 1680 |

| C-O (ester) | 1000 - 1300 |

| C-S | 600 - 800 |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

| Ion | m/z |

| [M]⁺ | 158 |

| [M - OCH₂CH₃]⁺ | 113 |

| [M - COOCH₂CH₃]⁺ | 85 |

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the α,β-unsaturated ester functionality and the strained thietane ring.

Reactions of the α,β-Unsaturated Ester

-

Michael Addition: The electron-withdrawing nature of the ester group makes the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack by Michael donors such as amines, thiols, and carbanions.

-

Diels-Alder Reaction: The double bond can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes.

-

Reduction: The double bond and the ester carbonyl can be reduced using various reducing agents. For example, catalytic hydrogenation can reduce the double bond, while strong reducing agents like lithium aluminum hydride will reduce both the double bond and the ester to an alcohol.

Reactions Involving the Thietane Ring

The thietane ring is a strained four-membered heterocycle and can undergo ring-opening reactions under certain conditions.

-

Nucleophilic Ring Opening: Strong nucleophiles can attack one of the ring carbons, leading to the cleavage of a C-S bond.

-

Electrophilic Ring Opening: Electrophiles can attack the sulfur atom, leading to the formation of a sulfonium ion intermediate, which can then be attacked by a nucleophile, resulting in ring opening.

-

Oxidation: The sulfur atom can be oxidized to a sulfoxide or a sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

Biological Significance and Potential Applications

While specific biological studies on this compound are not extensively reported in the available literature, the thietane scaffold is recognized as a valuable pharmacophore in drug discovery.[8][9] Thietane-containing compounds have been investigated for a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[8]

A significant area of interest is the use of thietane derivatives as enzyme inhibitors. Notably, thietane-containing molecules have been developed as potent and selective inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway.[8][10] The PI3K pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.[8][11] The rigid, three-dimensional structure of the thietane ring can provide a well-defined orientation for pharmacophoric groups, leading to enhanced binding affinity and selectivity for the target enzyme.[8]

Caption: PI3K signaling pathway and its inhibition.

The incorporation of the this compound motif into larger molecules could, therefore, be a promising strategy for the development of novel therapeutics targeting the PI3K pathway or other relevant biological targets.

Safety Information

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound.[1] Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical entity with a rich potential for further exploration in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its known chemical properties, a plausible and detailed synthetic protocol, and predicted spectroscopic data to aid in its characterization. The established biological relevance of the thietane scaffold, particularly as an inhibitor of the PI3K signaling pathway, highlights the potential of this compound as a building block for the development of novel therapeutic agents. Further research into the specific reactivity and biological activity of this compound is warranted to fully elucidate its potential.

References

- 1. This compound | 1223573-30-5 [amp.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]

- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triethyl phosphonoacetate - Enamine [enamine.net]

- 8. benchchem.com [benchchem.com]

- 9. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 2-(thietan-3-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathway for Ethyl 2-(thietan-3-ylidene)acetate, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this synthesis revolves around the Horner-Wadsworth-Emmons (HWE) reaction, a reliable method for the stereoselective formation of alkenes. This document outlines the detailed experimental protocol, presents key quantitative data, and includes illustrative diagrams to elucidate the reaction mechanism and workflow.

Introduction

This compound is a key intermediate characterized by a thietane ring, a four-membered sulfur-containing heterocycle, and an exocyclic α,β-unsaturated ester moiety. The thietane motif is of significant interest in medicinal chemistry due to its unique conformational properties and its ability to act as a bioisostere for other functional groups. The exocyclic double bond and the ester functionality provide handles for further chemical modifications, making this compound a versatile scaffold for the synthesis of novel therapeutic agents. The Horner-Wadsworth-Emmons reaction stands out as the most efficient and widely applicable method for the synthesis of this target molecule, offering high yields and excellent control over stereochemistry.[1][2][3]

Core Synthesis Pathway: The Horner-Wadsworth-Emmons (HWE) Reaction

The synthesis of this compound is most effectively achieved through the Horner-Wadsworth-Emmons (HWE) olefination reaction.[1][2][3] This reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, thietan-3-one. The HWE reaction offers significant advantages over the related Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and a simpler purification process due to the water-solubility of the phosphate byproduct.[1][2][4] The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1][3]

The overall reaction scheme is as follows:

References

An In-depth Technical Guide to Ethyl 2-(thietan-3-ylidene)acetate (CAS: 1223573-30-5)

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information regarding the synthesis, experimental data, and biological activity of Ethyl 2-(thietan-3-ylidene)acetate. This guide provides a comprehensive overview based on available data and plausible synthetic routes derived from established chemical principles.

Introduction

This compound is a sulfur-containing heterocyclic compound featuring a thietane ring. The thietane motif is of growing interest in medicinal chemistry due to its unique physicochemical properties, which can impart desirable characteristics such as improved metabolic stability and receptor binding affinity to drug candidates. This compound is primarily classified as a building block or intermediate for the synthesis of more complex molecules.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1223573-30-5 | Chemical Supplier Catalogs |

| Molecular Formula | C₇H₁₀O₂S | Chemical Supplier Catalogs |

| Molecular Weight | 158.22 g/mol | Chemical Supplier Catalogs |

| Appearance | Colorless to light yellow liquid (Predicted) | Chemical Supplier Catalogs |

| Boiling Point | 244.3 ± 33.0 °C (Predicted) | Chemical Supplier Catalogs |

| Density | 1.274 ± 0.06 g/cm³ (Predicted) | Chemical Supplier Catalogs |

| Storage Temperature | 2-8°C, stored under nitrogen | Chemical Supplier Catalogs |

Synthesis

A detailed, experimentally validated synthesis protocol for this compound is not explicitly described in publicly accessible literature. However, a highly plausible and commonly employed method for the synthesis of α,β-unsaturated esters from ketones is the Horner-Wadsworth-Emmons (HWE) reaction . This approach would involve the olefination of thietan-3-one.

Proposed Synthesis Workflow

The proposed synthesis of this compound via the Horner-Wadsworth-Emmons reaction is depicted in the following workflow diagram.

Caption: Proposed Horner-Wadsworth-Emmons synthesis of this compound.

Hypothetical Experimental Protocol

This protocol is a general representation of a Horner-Wadsworth-Emmons reaction and has not been specifically validated for this compound. Researchers should conduct their own optimization and safety assessments.

Materials:

-

Thietan-3-one

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for chromatography)

Procedure:

-

Ylide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents). Suspend the NaH in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Olefination: Cool the resulting phosphonate ylide solution back to 0 °C. Add a solution of thietan-3-one (1.0 equivalent) in anhydrous THF dropwise. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Biological and Pharmacological Context

There is no specific biological or pharmacological data available in the public domain for this compound. However, the thietane ring is a recognized structural motif in medicinal chemistry. Thietane-containing molecules have been investigated for a range of biological activities, including:

-

Antiviral agents: Thietanose nucleosides, where a thietane ring replaces the furanose sugar, have shown activity against viruses such as HIV.[1]

-

Anticancer agents: The rigid thietane scaffold has been incorporated into inhibitors of cancer-related signaling pathways, such as the PI3K pathway.[1]

-

Anti-inflammatory agents: Thietane-containing compounds have been explored for their anti-inflammatory properties.[1]

The potential biological activity of derivatives of this compound would depend on the subsequent modifications and the overall structure of the final compounds.

Signaling Pathways and Mechanisms of Action

As there is no published research on the biological effects of this compound, no signaling pathways or mechanisms of action can be described. The compound's role is currently understood to be that of a chemical intermediate.

The following diagram illustrates the general concept of how a chemical intermediate like this compound is utilized in a drug discovery workflow.

Caption: Role of an intermediate in a drug discovery workflow.

Conclusion

This compound (CAS 1223573-30-5) is a chemical intermediate with potential applications in the synthesis of novel, biologically active molecules, particularly within the field of medicinal chemistry. While specific experimental data and biological studies on this compound are currently lacking in the public domain, its synthesis can be plausibly achieved through standard olefination reactions such as the Horner-Wadsworth-Emmons reaction. Further research is required to fully characterize this compound and explore the therapeutic potential of its derivatives.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-(thietan-3-ylidene)acetate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of Ethyl 2-(thietan-3-ylidene)acetate (CAS No. 1223573-30-5). This document collates available chemical data and presents a detailed, plausible experimental protocol for its synthesis via the Horner-Wadsworth-Emmons reaction. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide also includes predicted spectroscopic data based on analogous compounds and established principles of organic chemistry. This document is intended to serve as a foundational resource for researchers interested in this molecule and its potential applications.

Molecular Structure and Properties

This compound is a sulfur-containing heterocyclic compound with an α,β-unsaturated ester functional group. The core of the molecule is a four-membered thietane ring.

Molecular Formula: C₇H₁₀O₂S[1]

Molecular Weight: 158.22 g/mol [1]

The structural formula of this compound is presented below:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in Table 1.

| Property | Value | Source |

| CAS Number | 1223573-30-5 | [1] |

| Molecular Formula | C₇H₁₀O₂S | [1] |

| Molecular Weight | 158.22 g/mol | [1] |

| Appearance | Colorless to light yellow liquid (Predicted) | [1] |

| Boiling Point | 244.3 ± 33.0 °C (Predicted) | [1] |

| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C, stored under nitrogen | [1] |

Proposed Synthesis

The synthesis of this compound can be effectively achieved through a Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate ylide, derived from triethyl phosphonoacetate, with thietan-3-one. The HWE reaction is generally preferred for the synthesis of α,β-unsaturated esters due to its high stereoselectivity for the (E)-isomer and the ease of removal of the phosphate byproduct.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the Horner-Wadsworth-Emmons reaction.

Materials:

-

Thietan-3-one

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) suspended in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Reaction with Thietan-3-one: Cool the ylide solution back to 0 °C. Add a solution of thietan-3-one (1.0 eq) in anhydrous THF dropwise over 30 minutes. After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Data (Predicted)

As of the date of this publication, detailed experimental spectroscopic data for this compound is not widely available. The following tables present predicted ¹H and ¹³C NMR chemical shifts based on the analysis of its chemical structure and comparison with similar compounds.

Predicted ¹H NMR Data

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Integration |

| -CH₃ (ethyl) | triplet | 1.2-1.4 | 3H |

| -CH₂- (ethyl) | quartet | 4.1-4.3 | 2H |

| =CH- | singlet | 5.8-6.2 | 1H |

| -S-CH₂- (thietane) | multiplet | 3.2-3.6 | 4H |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (ethyl) | 14-16 |

| -C H₂- (ethyl) | 60-62 |

| =C H- | 115-125 |

| C =C | 155-165 |

| -S-C H₂- (thietane) | 30-40 |

| >C = (thietane) | Not applicable |

| C =O | 165-170 |

Safety Information

Based on predicted hazard statements, this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a summary of the known and predicted properties of this compound, along with a detailed proposed methodology for its synthesis. The information presented herein is intended to facilitate further research and development involving this compound. The lack of extensive experimental data in the public domain highlights an opportunity for further characterization of this molecule.

References

Spectroscopic and Structural Elucidation of Ethyl 2-(thietan-3-ylidene)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of Ethyl 2-(thietan-3-ylidene)acetate. Due to the limited availability of published experimental data for this specific molecule, this document presents a comprehensive set of predicted spectroscopic data based on analogous chemical structures and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed hypothetical experimental protocols for the synthesis and spectroscopic analysis are also provided to guide researchers in their own investigations of this compound and its derivatives. The logical workflow for structural confirmation using these techniques is also outlined.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of functional groups present in the molecule and comparison with data from related compounds.

1.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.80 - 5.90 | s | 1H | =CH |

| 4.15 | q | 2H | -OCH₂CH₃ |

| 3.80 - 3.95 | m | 2H | -SCH₂C= |

| 3.65 - 3.80 | m | 2H | -SCH₂CH₂- |

| 1.25 | t | 3H | -OCH₂CH₃ |

1.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O |

| 145.0 | =C(S)CH₂ |

| 115.0 | =CH |

| 60.5 | -OCH₂CH₃ |

| 35.0 | -SCH₂C= |

| 33.0 | -SCH₂CH₂- |

| 14.2 | -OCH₂CH₃ |

1.3. IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Medium | C-H stretch (alkane) |

| 1715 | Strong | C=O stretch (ester) |

| 1640 | Medium | C=C stretch (alkene) |

| 1250 | Strong | C-O stretch (ester) |

| 690 | Medium | C-S stretch |

1.4. MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 158 | 80 | [M]⁺ (Molecular Ion) |

| 113 | 100 | [M - OCH₂CH₃]⁺ |

| 85 | 60 | [M - COOCH₂CH₃]⁺ |

| 71 | 40 | [C₄H₅S]⁺ |

Experimental Protocols (Hypothetical)

The following are hypothetical, yet detailed, protocols for the synthesis and spectroscopic analysis of this compound.

2.1. Synthesis of this compound

This procedure is a modified Wittig-type reaction.

-

Preparation of the Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere of nitrogen, suspend (triphenylphosphoranylidene)acetic acid ethyl ester (1.1 equivalents) in dry tetrahydrofuran (THF). Cool the mixture to 0°C in an ice bath.

-

Reaction with Thietan-3-one: To the cooled ylide suspension, add a solution of thietan-3-one (1 equivalent) in dry THF dropwise over 30 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless to light yellow liquid.[1]

2.2. Spectroscopic Analysis

-

NMR Spectroscopy: Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[2]

-

IR Spectroscopy: Obtain the IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.[2]

-

Mass Spectrometry: Analyze the sample using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

Visualization of Experimental and Logical Workflows

3.1. Experimental Workflow

The following diagram illustrates the general experimental workflow from synthesis to spectroscopic characterization.

References

"Ethyl 2-(thietan-3-ylidene)acetate" discovery and history

An In-depth Technical Guide to Ethyl 2-(thietan-3-ylidene)acetate

Abstract

Introduction

Thietanes are four-membered sulfur-containing heterocycles that have garnered increasing interest in medicinal chemistry. The thietane ring is considered a valuable structural motif that can influence the physicochemical properties of a molecule, such as solubility and metabolic stability. This compound, an α,β-unsaturated ester derivative of thietane, represents a versatile building block for the synthesis of more complex molecules. Its exocyclic double bond and ester functionality offer multiple points for chemical modification.

History and Discovery

The specific discovery and first synthesis of this compound are not well-documented in peer-reviewed scientific literature. The compound is listed by several chemical suppliers, and its CAS number (1223573-30-5) indicates its formal registration. A Chinese patent (CN107674061A) mentions its use as a reactant in the synthesis of a pyridine derivative, suggesting its availability as a starting material. The synthesis of the thietane ring system itself dates back to the early 20th century, with various methods developed over the years for the construction of this strained heterocycle. The introduction of the ylidene acetate moiety is a common transformation in organic synthesis, typically achieved via olefination reactions.

Synthetic Routes

The most probable synthetic routes to this compound involve the olefination of thietan-3-one. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are the most logical and widely used methods for such transformations.

Synthesis of the Precursor: Thietan-3-one

Thietan-3-one is the key precursor for the synthesis of this compound. It can be prepared via several reported methods, a common one being the [2+2] cycloaddition of sulfene with a suitable ketene acetal, followed by hydrolysis.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used method for the synthesis of α,β-unsaturated esters and is known for its high efficiency and stereoselectivity, typically favoring the (E)-isomer.[1][2]

Caption: Horner-Wadsworth-Emmons reaction pathway for the synthesis of this compound.

Experimental Protocol (Generalized):

-

Preparation of the Phosphonate Ylide: To a solution of triethyl phosphonoacetate in an anhydrous aprotic solvent (e.g., THF, DMF), a strong base (e.g., sodium hydride, DBU) is added portionwise at 0 °C under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

-

Reaction with Thietan-3-one: A solution of thietan-3-one in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C.

-

Reaction Progression and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Wittig Reaction

The Wittig reaction is another fundamental method for alkene synthesis. It involves the reaction of an aldehyde or ketone with a phosphorus ylide.[3]

Caption: Wittig reaction pathway for the synthesis of this compound.

Experimental Protocol (Generalized):

-

Reaction Setup: Ethyl (triphenylphosphoranylidene)acetate (a stabilized Wittig reagent) and thietan-3-one are dissolved in an anhydrous aprotic solvent (e.g., THF, dichloromethane) under an inert atmosphere.

-

Reaction Progression: The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is then triturated with a non-polar solvent (e.g., hexane or diethyl ether) to precipitate the triphenylphosphine oxide byproduct. The solid is removed by filtration, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel.

Data Presentation

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role |

| Thietan-3-one | C₃H₄OS | 88.13 | Precursor |

| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.18 | HWE Reagent |

| Sodium Hydride | NaH | 24.00 | Base (HWE) |

| DBU | C₉H₁₆N₂ | 152.24 | Base (HWE) |

| Ethyl (triphenylphosphoranylidene)acetate | C₂₂H₂₁O₂P | 348.37 | Wittig Reagent |

| Anhydrous THF | C₄H₈O | 72.11 | Solvent |

| Anhydrous DMF | C₃H₇NO | 73.09 | Solvent |

| Anhydrous Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Silica Gel | SiO₂ | 60.08 | Stationary Phase |

Physicochemical and Spectroscopic Data (Predicted)

| Property | Value |

| Molecular Formula | C₇H₁₀O₂S |

| Molar Mass | 158.22 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~244 °C (Predicted)[4] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.8-6.0 (m, 1H, =CH), 4.1-4.3 (q, 2H, OCH₂CH₃), 3.8-4.0 (m, 4H, CH₂SCH₂), 1.2-1.4 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166-168 (C=O), 150-155 (=C), 115-120 (=CH), 60-62 (OCH₂), 35-40 (2 x CH₂S), 14-16 (CH₃) |

| IR (neat, cm⁻¹) | ~2980 (C-H), ~1715 (C=O, ester), ~1650 (C=C), ~1180 (C-O) |

| Mass Spectrometry (EI) | m/z (%): 158 (M⁺), 113, 85, 57 |

Potential Biological Significance

While no specific biological studies on this compound have been reported, the thietane scaffold is present in a number of biologically active molecules. Thietane derivatives have been investigated for a range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents.[5][6] The incorporation of the thietane ring can favorably alter a molecule's pharmacokinetic profile. The α,β-unsaturated ester moiety in this compound also represents a Michael acceptor, which could potentially engage in covalent interactions with biological nucleophiles, a mechanism of action for some therapeutic agents. Further research is warranted to explore the biological activities of this compound and its derivatives.

Conclusion

This compound is a heterocyclic compound of interest with potential applications in synthetic and medicinal chemistry. Although its formal discovery is not clearly documented, its synthesis can be reliably achieved through standard olefination methodologies such as the Horner-Wadsworth-Emmons and Wittig reactions, starting from thietan-3-one. This guide provides a framework for its preparation and characterization, laying the groundwork for future investigations into its chemical reactivity and biological properties.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]

- 4. This compound | 1223573-30-5 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Emerging Role of Ethyl 2-(thietan-3-ylidene)acetate in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in constant evolution, with an ever-present demand for novel molecular scaffolds that can unlock new therapeutic possibilities. Among the classes of heterocyclic compounds gaining significant traction is the thietane family. These four-membered, sulfur-containing rings offer a unique combination of physicochemical properties that make them attractive building blocks in drug design. This whitepaper delves into the specifics of a promising, yet underexplored intermediate: Ethyl 2-(thietan-3-ylidene)acetate . While not yet publicly linked to a marketed drug, its structural features and the growing body of research on related thietane derivatives position it as a high-potential starting material for the synthesis of next-generation therapeutics.

Physicochemical Properties and Synthetic Accessibility

This compound (CAS No. 1223573-30-5) is a versatile intermediate characterized by an exocyclic double bond conjugated to an ester group, attached to a thietane ring. This arrangement of functional groups provides multiple avenues for further chemical modification, making it a valuable scaffold for creating diverse molecular libraries.

| Property | Value | Source |

| CAS Number | 1223573-30-5 | Commercial Suppliers |

| Molecular Formula | C₇H₁₀O₂S | Commercial Suppliers |

| Molecular Weight | 158.22 g/mol | Commercial Suppliers |

| Appearance | Colorless to light yellow liquid (predicted) | ChemicalBook[1] |

| Boiling Point | 244.3±33.0 °C (predicted) | ChemicalBook[1] |

| Density | 1.274±0.06 g/cm³ (predicted) | ChemicalBook[1] |

The synthesis of this compound is most plausibly achieved through a Wittig reaction, a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. This method involves the reaction of a phosphorus ylide with a ketone or aldehyde.

Proposed Synthetic Pathway: The Wittig Reaction

The likely synthetic route to this compound involves the reaction of thietan-3-one with a stabilized phosphorus ylide, ethyl (triphenylphosphoranylidene)acetate.

References

An In-depth Technical Guide to Ethyl 2-(thietan-3-ylidene)acetate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thietane ring, a four-membered sulfur-containing heterocycle, has emerged as a scaffold of significant interest in medicinal chemistry. Its unique conformational properties and ability to modulate physicochemical characteristics, such as solubility and metabolic stability, make it an attractive component in the design of novel therapeutics. This technical guide focuses on Ethyl 2-(thietan-3-ylidene)acetate, its derivatives, and analogs, exploring their synthesis, chemical properties, and potential as biologically active agents. The exocyclic α,β-unsaturated ester functionality of these compounds classifies them as potential Michael acceptors, opening avenues for their application in covalent drug design. This document provides a comprehensive overview of the synthetic strategies for accessing this chemical space, alongside a discussion of the prospective biological activities, drawing parallels with structurally related compounds.

Introduction: The Thietane Moiety in Drug Discovery

The incorporation of small, strained ring systems into drug candidates has become a powerful strategy for optimizing pharmacokinetic and pharmacodynamic profiles. Among these, the thietane ring has garnered increasing attention as a versatile bioisostere for various functional groups.[1][2] Its distinct three-dimensional structure can lead to improved binding interactions with biological targets, while the presence of the sulfur atom offers opportunities for fine-tuning polarity and metabolic pathways. The sulfur atom's ability to exist in different oxidation states (sulfide, sulfoxide, and sulfone) further expands the chemical space and allows for the modulation of properties like lipophilicity and hydrogen bonding capacity.[3]

This compound and its analogs are characterized by an exocyclic double bond at the 3-position of the thietane ring, conjugated to an ester group. This structural motif is of particular interest as it constitutes an α,β-unsaturated carbonyl system, a well-known Michael acceptor. Michael acceptors can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins, leading to irreversible inhibition and potentially enhanced potency and duration of action.[4]

This guide will delve into the synthetic methodologies for preparing these compounds and explore their potential in therapeutic areas such as oncology and inflammation, based on the known biological activities of other thietane derivatives and Michael acceptors.

Synthetic Strategies

The synthesis of this compound and its derivatives primarily relies on the olefination of thietan-3-one. The most common and effective methods for this transformation are the Horner-Wadsworth-Emmons (HWE) reaction and the Knoevenagel condensation.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[3][5] It involves the reaction of a carbonyl compound with a phosphonate carbanion, typically generated by treating a phosphonate ester with a base. For the synthesis of this compound, thietan-3-one is reacted with triethyl phosphonoacetate in the presence of a suitable base.[2][6]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

-

Materials:

-

Thietan-3-one

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethyl phosphonoacetate (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C and add a solution of thietan-3-one (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

-

Diagram of the Horner-Wadsworth-Emmons Reaction Workflow:

Knoevenagel Condensation

The Knoevenagel condensation is another powerful tool for C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[7][8] For the synthesis of derivatives of this compound, thietan-3-one can be reacted with an active methylene compound like ethyl cyanoacetate.

Experimental Protocol: Knoevenagel Condensation

-

Materials:

-

Thietan-3-one

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Ethanol

-

Glacial acetic acid

-

-

Procedure:

-

In a round-bottom flask, dissolve thietan-3-one (1.0 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

-

Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a few drops of glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

The resulting residue can be purified by recrystallization or flash column chromatography to yield the desired product.

-

Diagram of the Knoevenagel Condensation Mechanism:

References

- 1. asianpubs.org [asianpubs.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. Triethyl phosphonoacetate - Enamine [enamine.net]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-(thietan-3-ylidene)acetate: Uncharted Territory in Biological Activity

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the mechanism of action for the chemical compound Ethyl 2-(thietan-3-ylidene)acetate. Despite its availability from chemical suppliers, there is a notable absence of published research detailing its biological effects, signaling pathways, or potential therapeutic applications.

Currently, information on this compound is primarily limited to its chemical identity, including its CAS number (1223573-30-5) and basic physicochemical properties. While the broader class of thietane-containing molecules has garnered interest in medicinal chemistry for a variety of potential applications, this specific derivative remains largely unexplored in a biological context.

Our extensive search for quantitative data, such as IC50 or EC50 values, binding affinities, or other metrics of biological activity, yielded no specific results for this compound. Consequently, it is not possible to construct data tables or visualizations that would typically form the core of a technical guide for researchers and drug development professionals.

Furthermore, the lack of primary research means there are no established experimental protocols for studying the effects of this compound. Methodologies for assessing its interaction with cellular systems, potential targets, or its pharmacokinetic and pharmacodynamic profiles have not been described in the available literature.

Similarly, without any data on its biological targets or cellular effects, the creation of diagrams illustrating signaling pathways or experimental workflows is not feasible. Any such representation would be purely speculative and lack the necessary evidentiary foundation required for a scientific whitepaper.

The Thietane Scaffold: A Rising Star in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thietane ring, a four-membered heterocycle containing a sulfur atom, has emerged from relative obscurity to become a scaffold of significant interest in modern medicinal chemistry. Its unique structural and physicochemical properties, including enhanced polarity, metabolic stability, and three-dimensionality, position it as a valuable bioisostere for a variety of common functional groups.[1] This has spurred the integration of the thietane motif into a diverse array of biologically active compounds, with promising applications as antiviral, anticancer, and anti-inflammatory agents.[1] This technical guide provides a comprehensive overview of thietane-containing compounds in medicinal chemistry, detailing their synthesis, biological activities, and the experimental methodologies used in their evaluation.

Physicochemical Properties and Bioisosterism

The strategic incorporation of a thietane ring into a drug candidate can favorably modulate its pharmacological profile, leading to improvements in potency, selectivity, and pharmacokinetic properties.[1] The strained four-membered ring imparts a unique conformational rigidity and a distinct vector in three-dimensional space, which can be exploited for precise interactions with biological targets.

Thietanes are increasingly being explored as bioisosteres for other functionalities. For instance, thietan-3-ol and its oxidized derivatives (sulfoxides and sulfones) have been investigated as potential replacements for the carboxylic acid group, offering a way to modulate acidity and permeability.[2] The oxidation state of the sulfur atom within the thietane ring provides a versatile tool to fine-tune the lipophilicity and ionization state of the molecule.[3][4][5][6]

Table 1: Physicochemical Properties of Thietane and Related Moieties

| Compound/Moiety | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | pKa | logD at pH 7.4 |

| Thietane | 74.14 | 94-95 | 1.028 | - | - |

| Thietan-3-ol | 90.14 | - | - | >12 | - |

| Thietane-1,1-dioxide | 106.14 | - | - | ~9.3 | - |

| Carboxylic Acid (propanoic acid) | 74.08 | 141 | 0.99 | ~4.87 | - |

Data compiled from various sources.[2][7]

Synthesis of Thietane-Containing Compounds

A variety of synthetic methods have been developed to construct the thietane ring. These include inter- and intramolecular nucleophilic thioetherifications, photochemical [2+2] cycloadditions, ring expansions, and ring contractions.[8]

General Synthetic Protocols

Protocol 1: Synthesis of Thietanes by Double Nucleophilic Displacement

One of the most traditional methods for synthesizing the thietane ring is through the intramolecular cyclization of 1,3-difunctionalized propane derivatives.[9] This typically involves the reaction of a sulfur nucleophile, such as sodium sulfide, with a substrate containing two leaving groups (e.g., halides or sulfonates) at the 1 and 3 positions.[8][10]

-

Materials: 1,3-dihalopropane derivative, sodium sulfide (Na₂S), solvent (e.g., ethanol or DMF).

-

Procedure:

-

Dissolve the 1,3-dihalopropane derivative in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add sodium sulfide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether or dichloromethane).

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to yield the desired thietane.

-

Caption: General workflow for thietane synthesis via double displacement.

Protocol 2: Synthesis of 3-Substituted Thietane-1,1-dioxides

3-Aryl-thietan-3-ol dioxides can be synthesized from thietan-3-one, which can then be further functionalized.

-

Materials: Thietan-3-one, Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide), m-chloroperoxybenzoic acid (mCPBA), anhydrous THF, dichloromethane (DCM).

-

Procedure for 3-Aryl-thietan-3-ol:

-

Dissolve thietan-3-one in anhydrous THF and cool to -78 °C.

-

Add the Grignard reagent dropwise.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry, and concentrate to obtain the crude 3-aryl-thietan-3-ol.

-

-

Procedure for Oxidation to the 1,1-dioxide:

-

Dissolve the crude 3-aryl-thietan-3-ol in DCM.

-

Add mCPBA portion-wise at 0 °C.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer, concentrate, and purify by flash column chromatography to yield the 3-aryl-thietan-3-ol 1,1-dioxide.[3][11]

-

Thietane-Containing Compounds in Drug Discovery

Anticancer Agents: PI3K Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a key target for anticancer drug development.[1] The rigid thietane scaffold can provide a well-defined orientation for pharmacophoric groups, leading to potent and selective inhibition of PI3K.[1]

Table 2: In Vitro Activity of Representative Thietane-Containing PI3K Inhibitors

| Compound | Target(s) | IC₅₀ (nM) | Cell Line | Reference |

| 6-bromospiro[indoline-3,3′-thietan]-2-one derivative | PI3K | - | - | [8][12] |

Note: Specific IC₅₀ values for thietane-based PI3K inhibitors are often proprietary. The table indicates the existence of such compounds.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Inhibition of PI3K by thietane-containing compounds blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), thereby preventing the activation of Akt and downstream signaling.

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by a thietane-based compound.

Protocol 3: In Vitro PI3K Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ of a thietane-containing PI3K inhibitor.

-

Materials: PI3K enzyme, substrate/ATP mixture, test compound (thietane derivative), TR-FRET detection reagents, 384-well plates.

-

Procedure:

-

Prepare serial dilutions of the thietane-containing compound in DMSO and then dilute in assay buffer.

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of the PI3K enzyme solution to each well.

-

Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect the product by adding the TR-FRET detection reagents.

-

Incubate for an additional 30 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader.

-

Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.

-

References

- 1. mdpi.com [mdpi.com]

- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The p110 delta structure: mechanisms for selectivity and potency of new PI(3)K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thietane - Wikipedia [en.wikipedia.org]

- 8. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiplatelet therapy: targeting the TxA2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Strategic Synthesis of Thietan-3-one: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thietan-3-one is a valuable heterocyclic building block in medicinal chemistry, offering a unique four-membered saturated ring containing a sulfur atom and a ketone functional group. Its rigid structure and the ability of the sulfur atom to engage in various non-covalent interactions have made it an attractive scaffold for the design of novel therapeutic agents. The ketone moiety provides a convenient handle for further chemical modifications, allowing for the exploration of diverse chemical space. This technical guide provides a comprehensive overview of the primary synthetic routes to thietan-3-one, presenting detailed experimental protocols, comparative data, and logical workflows to aid researchers in its effective utilization as a precursor in drug discovery and development.

Core Synthetic Strategies

The synthesis of thietan-3-one can be broadly categorized into two main approaches: a direct, one-pot cyclization and a two-step sequence involving the formation and subsequent oxidation of a thietan-3-ol intermediate. The choice of strategy often depends on the availability of starting materials, desired scale, and safety considerations.

Two-Step Synthesis via Thietan-3-ol Intermediate

This is a robust and well-documented approach that proceeds in two distinct stages: the formation of thietan-3-ol followed by its oxidation to the target ketone.

Step 1: Synthesis of Thietan-3-ol

The initial step involves the cyclization of a suitable 1,3-difunctionalized propane derivative. A common and effective method is the reaction of 1,3-dichloropropan-2-yl acetate with a sulfur source, such as sodium sulfide hydrate.[1] This reaction proceeds via a double nucleophilic substitution, where the sulfide ion displaces the two chloride leaving groups to form the thietane ring.

Another established method for the synthesis of thietan-3-ol starts from epichlorohydrin, which is treated with hydrogen sulfide in the presence of a base like barium hydroxide.[1] While this method is also effective, it involves the use of highly toxic and flammable hydrogen sulfide gas, which may be a limiting factor for some laboratories.

Step 2: Oxidation of Thietan-3-ol to Thietan-3-one

The second step involves the oxidation of the secondary alcohol of thietan-3-ol to the corresponding ketone. A variety of oxidizing agents can be employed for this transformation. A mild and efficient method utilizes dimethyl sulfoxide (DMSO) activated by an acid anhydride, such as benzoic anhydride.[2][3] This method offers good yields and avoids the use of heavy metal-based oxidants. Alternatively, other common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can also be used.[4][5]

Direct Synthesis from 1,3-Dihalo-2-propanones

A more direct approach to thietan-3-one involves the one-pot reaction of a 1,3-dihalo-2-propanone, such as 1,3-dibromo-2-propanone, with a sulfide source.[2][3] This method, in principle, offers a more atom-economical route to the target molecule. While this strategy has been successfully applied to the synthesis of substituted thietan-3-ones, detailed experimental protocols for the parent, unsubstituted thietan-3-one are less commonly reported in the literature.[2][3]

Quantitative Data Summary

The following tables provide a summary of the quantitative data for the key synthetic steps described above, allowing for a comparative analysis of the different methodologies.

Table 1: Synthesis of Thietan-3-ol

| Starting Material | Sulfur Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| 1,3-Dichloropropan-2-yl acetate | Sodium sulfide hydrate | Potassium hydroxide | Acetonitrile | 20-80 | 2-6 | >55 | [1] |

| Epichlorohydrin | Hydrogen sulfide | Barium hydroxide | Water | Not specified | Not specified | 39 | [1] |

Table 2: Oxidation of Thietan-3-ol to Thietan-3-one

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Thietan-3-ol | DMSO, Benzoic anhydride | Not specified | Not specified | Not specified | 72 | [2][3] |

| Thietan-3-ol | m-CPBA | Dichloromethane | 0 to 25 | 3.5 | Not specified | [4][5] |

Table 3: Direct Synthesis of a Substituted Thietan-3-one

| Starting Material | Sulfur Source | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |

| 2,4-Dibromopentan-3-one (methyl-substituted) | Sodium hydrosulfide | Not specified | Methanol | 0 | Not specified | 2,2,4-Trimethylthietan-3-one | 74 | [2][3] |

Experimental Protocols

This section provides detailed experimental procedures for the key reactions in the synthesis of thietan-3-one.

Protocol 1: Synthesis of Thietan-3-ol from 1,3-Dichloropropan-2-yl acetate[1]

Materials:

-

1,3-Dichloropropan-2-yl acetate

-

Sodium sulfide hydrate (Na₂S·xH₂O)

-

Aqueous potassium hydroxide

-

Acetonitrile

Procedure:

-

In a well-ventilated fume hood, a solution of 1,3-dichloropropan-2-yl acetate in acetonitrile is prepared in a reaction vessel equipped with a stirrer and a thermometer.

-

A solution of sodium sulfide hydrate and aqueous potassium hydroxide is prepared separately.

-

The sulfide/base solution is added to the solution of 1,3-dichloropropan-2-yl acetate.

-

The reaction mixture is stirred at a temperature between 20 °C and 80 °C for a period of 2 to 6 hours.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the product is isolated by standard work-up procedures, which may include extraction and purification by distillation or chromatography.

Protocol 2: Oxidation of Thietan-3-ol to Thietan-3-one using DMSO and Benzoic Anhydride[2][3]

Materials:

-

Thietan-3-ol

-

Dimethyl sulfoxide (DMSO)

-

Benzoic anhydride

-

Suitable organic solvent (e.g., dichloromethane)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, a solution of thietan-3-ol in a suitable anhydrous organic solvent is prepared.

-

Dimethyl sulfoxide (DMSO) is added to the solution.

-

Benzoic anhydride is added portion-wise to the reaction mixture.

-

The reaction is stirred at an appropriate temperature until the starting material is consumed, as monitored by TLC or GC-MS.

-

The reaction is quenched by the addition of a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).

-

The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or distillation to afford pure thietan-3-one.

Signaling Pathways and Experimental Workflows

The logical flow of the synthetic strategies can be visualized using diagrams to provide a clear and concise overview of the processes.

Caption: Synthetic pathways to thietan-3-one.

The above diagram illustrates the two primary synthetic routes to thietan-3-one. The two-step synthesis proceeds through a thietan-3-ol intermediate, while the direct synthesis aims for a one-pot conversion from a 1,3-dihalo-2-propanone.

Caption: A typical experimental workflow for the two-step synthesis.

This workflow diagram outlines the general sequence of operations for the two-step synthesis of thietan-3-one, from the initial reaction to the final purified product.

Conclusion

The synthesis of thietan-3-one is a critical first step for its utilization in drug discovery and development. This guide has detailed the primary synthetic strategies, providing researchers with the necessary information to select and implement the most suitable method for their specific needs. The two-step synthesis via a thietan-3-ol intermediate is a well-established and reliable method with readily available protocols and good overall yields. While the direct synthesis from 1,3-dihalo-2-propanones presents a more streamlined approach, further development and reporting of detailed experimental procedures for the parent compound would be beneficial to the scientific community. By understanding these synthetic pathways, researchers are well-equipped to access this valuable precursor and unlock its potential in the creation of next-generation therapeutics.

References

- 1. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Wittig and Horner-Wadsworth-Emmons Reactions for α,β-Unsaturated Ester Synthesis

Abstract

The formation of carbon-carbon double bonds is a cornerstone of organic synthesis, critical to the assembly of complex molecules, including active pharmaceutical ingredients. The Wittig reaction and its highly effective variant, the Horner-Wadsworth-Emmons (HWE) reaction, are pivotal methods for the synthesis of alkenes from carbonyl compounds. This technical guide provides an in-depth examination of the application of these reactions for the stereoselective synthesis of α,β-unsaturated esters, which are key structural motifs in numerous biologically active compounds.[1] This document details the reaction mechanisms, provides comprehensive experimental protocols, summarizes quantitative data, and discusses the applications of these reactions in the context of drug development.

Introduction

The Wittig reaction, first reported by Georg Wittig in 1953, revolutionized the synthesis of alkenes from aldehydes or ketones.[2][3] It utilizes a phosphorus ylide, a species with a carbanion adjacent to a phosphonium cation, to convert the carbonyl group into a carbon-carbon double bond.[2] The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate-stabilized carbanions, which offer several advantages, including greater nucleophilicity and the formation of water-soluble phosphate byproducts that simplify purification.[1]

For researchers and professionals in drug development, the synthesis of α,β-unsaturated esters is of particular importance. These moieties are present in a wide array of natural products and pharmaceuticals, including macrolides, juvenile hormones, and antibiotics.[4][5] The stereochemistry of the double bond in these molecules is often crucial for their biological activity, making the stereoselective nature of the Wittig and HWE reactions highly valuable.

This guide will focus on the use of stabilized ylides and phosphonates for the synthesis of α,β-unsaturated esters, with a particular emphasis on reaction conditions that favor the formation of the thermodynamically more stable (E)-isomer.

Reaction Mechanisms

The stereochemical outcome of the Wittig and HWE reactions is determined by the nature of the ylide or phosphonate and the reaction conditions.

The Wittig Reaction

The Wittig reaction proceeds through the formation of an oxaphosphetane intermediate. For stabilized ylides, where the carbanion is stabilized by an electron-withdrawing group such as an ester, the reaction is reversible and thermodynamically controlled, generally leading to the formation of the more stable (E)-alkene.

The reaction begins with the nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone, forming a betaine intermediate. This is followed by cyclization to an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine oxide.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-(thietan-3-ylidene)acetate via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] This method is particularly valuable for its high degree of regioselectivity. The synthesis of "Ethyl 2-(thietan-3-ylidene)acetate" is a key step in the development of various pharmaceutical compounds, where the thietane ring serves as a crucial pharmacophore. This document provides a detailed protocol for the synthesis of this compound via the Wittig reaction between thietan-3-one and the stabilized ylide, (carbethoxymethylene)triphenylphosphorane.

Reaction Scheme

The overall reaction involves a two-step process: the preparation of the Wittig reagent followed by the olefination reaction.

Step 1: Synthesis of the Wittig Reagent ((Carbethoxymethylene)triphenylphosphorane)

The stabilized ylide is prepared by the reaction of triphenylphosphine with ethyl bromoacetate to form a phosphonium salt, which is then deprotonated by a base.

Step 2: Wittig Reaction

Thietan-3-one is reacted with the prepared (carbethoxymethylene)triphenylphosphorane to yield the desired product, this compound, and triphenylphosphine oxide as a byproduct.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1223573-30-5 | [4] |

| Molecular Formula | C₇H₁₀O₂S | [4] |

| Molecular Weight | 158.22 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 244.3 ± 33.0 °C (Predicted) | [4] |

| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage | 2-8°C, under nitrogen | [4] |

Table 2: Reagents for the Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Role |

| Thietan-3-one | 88.14 | Starting Material |

| (Carbethoxymethylene)triphenylphosphorane | 348.38 | Wittig Reagent |

| Toluene | 92.14 | Solvent |

| Dichloromethane | 84.93 | Solvent |

| Hexanes | - | For Precipitation/Purification |

| Anhydrous Magnesium Sulfate | 120.37 | Drying Agent |

Experimental Protocols

Protocol 1: Synthesis of (Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide)

This protocol is adapted from the general procedure for preparing stabilized ylides.[1]

Materials:

-

Triphenylphosphine (1.0 eq)

-

Ethyl bromoacetate (1.0 eq)

-

Toluene

-

Sodium carbonate (or another suitable base)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in toluene.

-

Add ethyl bromoacetate to the solution.

-

Heat the mixture to reflux and stir for 24 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.

-

Filter the phosphonium salt and wash it with cold toluene.

-

To generate the ylide, suspend the phosphonium salt in a suitable solvent (e.g., dichloromethane) and treat it with a base such as sodium carbonate solution until the solid dissolves and the characteristic yellow color of the ylide appears. The ylide can be used in the next step directly or after purification.

Protocol 2: Synthesis of this compound

This is a generalized protocol based on standard Wittig reaction conditions with stabilized ylides.[2]

Materials:

-

Thietan-3-one (1.0 eq)

-

(Carbethoxymethylene)triphenylphosphorane (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Hexanes

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (carbethoxymethylene)triphenylphosphorane in anhydrous dichloromethane.

-

To this stirring solution, add a solution of thietan-3-one in anhydrous dichloromethane dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (thietan-3-one) is consumed.

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

-

Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct as a white solid.

-

Stir the suspension for 30 minutes, then filter to remove the triphenylphosphine oxide.

-

Wash the solid with a small amount of cold hexanes.

-

Collect the filtrate and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Visualizations

Wittig Reaction Mechanism

Caption: Mechanism of the Wittig Reaction.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Synthesis of Ethyl 2-(thietan-3-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(thietan-3-ylidene)acetate is a sulfur-containing heterocyclic compound of interest in medicinal chemistry and drug discovery. The thietane ring is a valuable scaffold that can influence the physicochemical and pharmacological properties of a molecule. The exocyclic double bond conjugated to an ester group in the target molecule provides a versatile handle for further chemical modifications. This document provides detailed protocols for the synthesis of this compound via the Horner-Wadsworth-Emmons (HWE) reaction, a reliable and stereoselective method for the formation of alkenes.

The Horner-Wadsworth-Emmons reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[1] In this case, the phosphonate carbanion is generated from triethyl phosphonoacetate, which then reacts with thietan-3-one. A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, which generally simplifies the purification of the final product.[1][2] The reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[3]

Reaction Scheme

The synthesis of this compound is achieved by the Horner-Wadsworth-Emmons reaction between thietan-3-one and triethyl phosphonoacetate using a suitable base as a catalyst.

Caption: General reaction scheme for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data and reaction parameters for two common protocols for the synthesis of this compound.